molecular formula C12H6F6N2O B2570673 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile CAS No. 2375269-78-4

1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile

Cat. No. B2570673
CAS RN: 2375269-78-4
M. Wt: 308.183
InChI Key: SVMRJNSGKCFSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile” is a chemical compound with the molecular weight of 308.18 . It is typically stored at a temperature of 4 degrees Celsius . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H6F6N2O/c13-10(21-12(16,17)18)11(14,15)20-6-7(5-19)8-3-1-2-4-9(8)20/h1-4,6,10H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 308.18 . It is a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Antiviral Research

Indole derivatives, such as EN300-7441121, have shown promise in antiviral research. Compounds with the indole nucleus have been reported to exhibit inhibitory activity against influenza A and other viruses . The trifluoro groups in EN300-7441121 could potentially enhance its antiviral properties by increasing its ability to interact with viral proteins.

Anti-inflammatory Studies

The indole scaffold is known for its anti-inflammatory properties. EN300-7441121 could be used to develop new medications that target inflammatory pathways. Its unique structure may allow it to bind with high affinity to receptors involved in inflammation, providing a new avenue for therapeutic intervention .

Anticancer Activity

Indole derivatives are also explored for their anticancer activities. The electron-rich aromatic system of EN300-7441121 might interact with DNA or proteins involved in cancer cell proliferation. Researchers could investigate its potential as a chemotherapeutic agent, particularly in cancers where the indole structure is effective .

Antimicrobial Applications

The antimicrobial potential of indole derivatives makes EN300-7441121 a candidate for the development of new antibiotics. Its ability to interfere with microbial cell wall synthesis or protein function could be studied further to combat antibiotic-resistant strains .

Antitubercular Properties

EN300-7441121 may have applications in treating tuberculosis. Indole derivatives have been investigated for their activity against Mycobacterium tuberculosis. The compound’s structural features could be optimized to enhance its efficacy against tubercular bacteria .

Chemical Synthesis and Organic Reactions

Compounds with similar structures to EN300-7441121 are utilized in organic synthesis as intermediates. The trifluoromethoxy and carbonitrile groups present in EN300-7441121 provide reactive sites that can be leveraged for building complex molecular frameworks, especially in pharmaceutical and agrochemical industries.

properties

IUPAC Name

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6N2O/c13-10(21-12(16,17)18)11(14,15)20-6-7(5-19)8-3-1-2-4-9(8)20/h1-4,6,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMRJNSGKCFSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(C(OC(F)(F)F)F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.